molecular formula C50H64O16 B12296906 3'''-Dechlorochlorothricin

3'''-Dechlorochlorothricin

Cat. No.: B12296906
M. Wt: 921.0 g/mol
InChI Key: LYENYJFQVIXEAI-GDNBJRDFSA-N
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Description

3’‘’-Dechlorochlorothricin is a natural antibiotic compound that has garnered significant attention due to its potential therapeutic applications. It is structurally related to chlorothricin, a known antibiotic, but lacks a chlorine atom at a specific position, which may influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’‘’-Dechlorochlorothricin typically involves the selective removal of a chlorine atom from chlorothricin. This can be achieved through various chemical reactions, including dehalogenation processes. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective removal of the chlorine atom without affecting other parts of the molecule.

Industrial Production Methods: Industrial production of 3’‘’-Dechlorochlorothricin may involve fermentation processes using specific strains of microorganisms that naturally produce chlorothricin. The dechlorination step can then be carried out using chemical or enzymatic methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3’‘’-Dechlorochlorothricin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3’‘’-Dechlorochlorothricin has a wide range of scientific research applications, including:

    Chemistry: It serves as a model compound for studying dehalogenation reactions and the effects of chlorine removal on biological activity.

    Biology: It is used to investigate the mechanisms of antibiotic resistance and the role of chlorine atoms in the activity of natural antibiotics.

    Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by multi-drug resistant strains.

    Industry: It is used in the development of new antibiotics and other pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3’‘’-Dechlorochlorothricin involves its interaction with bacterial cell membranes and inhibition of essential enzymes. The removal of the chlorine atom may enhance its ability to penetrate bacterial cells and disrupt their metabolic processes. The molecular targets and pathways involved include the inhibition of protein synthesis and interference with cell wall formation.

Comparison with Similar Compounds

    Chlorothricin: The parent compound from which 3’‘’-Dechlorochlorothricin is derived.

    Deschlorothricin: Another derivative with a different dechlorination pattern.

    Other Natural Antibiotics: Compounds like erythromycin and vancomycin that share similar structural features and biological activities.

Uniqueness: 3’‘’-Dechlorochlorothricin is unique due to its specific dechlorination pattern, which may confer distinct biological properties compared to its parent compound and other derivatives. Its potential to overcome antibiotic resistance and its diverse applications in scientific research make it a valuable compound for further study.

Properties

Molecular Formula

C50H64O16

Molecular Weight

921.0 g/mol

IUPAC Name

(7Z)-28-hydroxy-17-[4-hydroxy-5-[5-hydroxy-4-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid

InChI

InChI=1S/C50H64O16/c1-25-13-11-18-36(59-6)40(25)46(56)63-37-23-39(60-27(3)41(37)52)64-42-28(4)61-38(22-34(42)51)62-35-17-12-16-33-31(35)20-19-29-14-9-7-8-10-15-30-21-32(45(54)55)26(2)24-50(30)44(53)43(47(57)66-50)65-48(58)49(29,33)5/h10-11,13,15,18-21,26-31,33-35,37-39,41-42,51-53H,7-9,12,14,16-17,22-24H2,1-6H3,(H,54,55)/b15-10-

InChI Key

LYENYJFQVIXEAI-GDNBJRDFSA-N

Isomeric SMILES

CC1CC23C(/C=C\CCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O

Canonical SMILES

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O

Origin of Product

United States

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